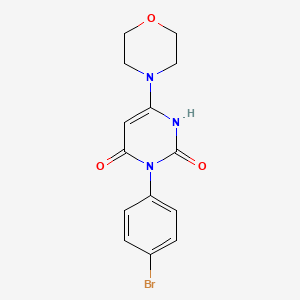

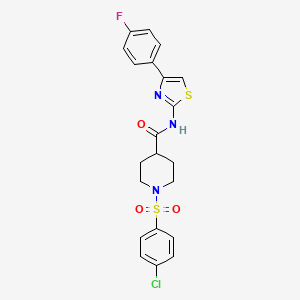

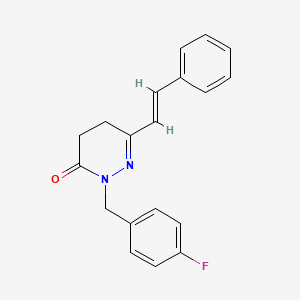

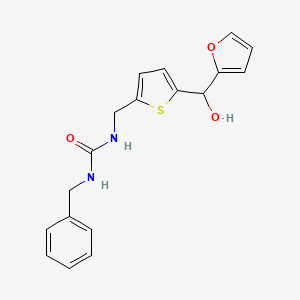

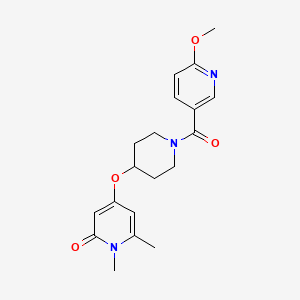

![molecular formula C24H17NO6 B3009721 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide CAS No. 886180-27-4](/img/structure/B3009721.png)

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit , which is a structural motif found in many natural products and synthetic compounds with important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in literature . The synthesis often involves the use of well-known Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” is complex. It includes a benzo[d][1,3]dioxole subunit, which is a common feature in many organic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . These reactions are commonly used in the synthesis of benzo[d][1,3]dioxole-type compounds .Applications De Recherche Scientifique

Organic Synthesis

The compound, which incorporates a benzo[d][1,3]dioxole subunit, is used in the synthesis of novel organoselenium compounds . These compounds have been explored due to their potential applications in various fields .

Pharmaceutics

Organoselenium compounds, including those incorporating a benzo[d][1,3]dioxole subunit, have been explored for their potential applications in pharmaceutics . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .

Ligand Chemistry

Organoselenium compounds are also used in ligand chemistry . The benzo[d][1,3]dioxole subunit is an integral part of many natural products, such as sesamol and piperine, which have important pharmaceutical and biological applications .

Semiconducting Materials

Organoselenium compounds have potential applications in the field of semiconducting materials . The benzo[d][1,3]dioxole subunit can be used in the synthesis of these compounds .

Biochemistry

In the field of biochemistry, organoselenium compounds have been explored for their potential applications . The benzo[d][1,3]dioxole subunit can be used in the synthesis of these compounds .

Catalysis

Organoselenium compounds have been used in catalysis . The benzo[d][1,3]dioxole subunit can be used in the synthesis of these compounds .

Anticancer Activities

Some substituted benzofurans, including the compound , have shown significant cell growth inhibitory effects in different types of cancer cells .

Non-Linear Optical Materials

Schiff base materials, which can incorporate the benzo[d][1,3]dioxole subunit, have many potential applications in non-linear optical (NLO) devices . These include dynamic image processing, frequency conversion, optical computing, optical parametric oscillations, electro-optic modulation, and optical switching .

Orientations Futures

The future directions for the study of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” could involve further exploration of its potential applications in various fields, as well as the synthesis and evaluation of novel organoselenides of synthetic and biological importance .

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c1-28-17-8-4-3-7-16(17)24(27)25-21-15-6-2-5-9-18(15)31-23(21)22(26)14-10-11-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYIECVUWJDOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)